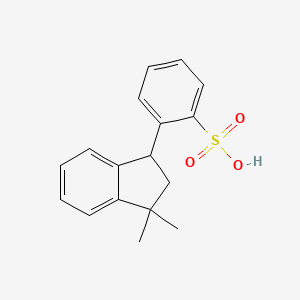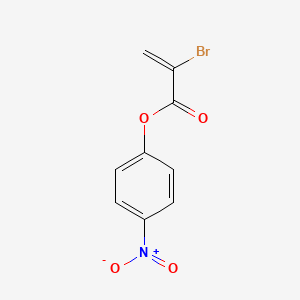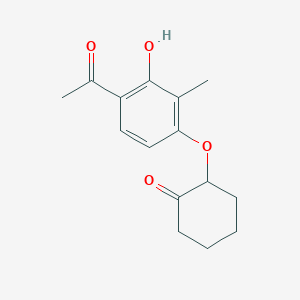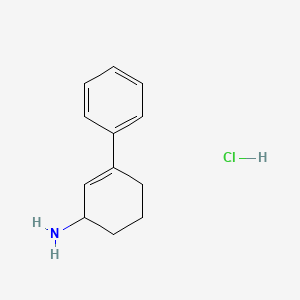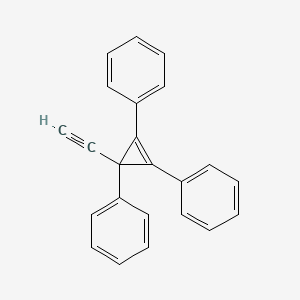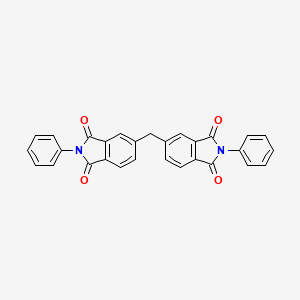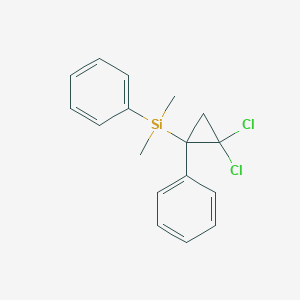
(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane is an organosilicon compound characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a phenyl group, along with a dimethylphenylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane typically involves the dichlorocarbenation of [1-(di-ethoxymethyl)ethenyl]benzene followed by acetalization to form the target molecule . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the cyclopropyl ring and the subsequent substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopropyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often requiring elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclopropyl derivatives, while cycloaddition reactions can produce larger cyclic compounds.
Wissenschaftliche Forschungsanwendungen
(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane has several scientific research applications:
Biology and Medicine:
Industry: It can be used as an intermediate in the production of other organosilicon compounds, which have applications in materials science and polymer chemistry.
Wirkmechanismus
The mechanism of action of (2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane involves its reactivity towards nucleophiles and electrophiles. The cyclopropyl ring, due to its strained nature, is particularly reactive and can undergo ring-opening reactions. The phenyl and dimethylphenylsilane moieties can participate in various substitution and addition reactions, influencing the overall reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro(dimethyl)phenylsilane: Similar in structure but lacks the cyclopropyl ring and the dichloro substitution.
Cyclopropane, 1,1-dichloro-2,2-dimethyl-: Similar cyclopropyl structure but different substituents.
Uniqueness
(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane is unique due to the combination of a cyclopropyl ring with dichloro substitution and a dimethylphenylsilane moiety
Eigenschaften
CAS-Nummer |
112805-20-6 |
|---|---|
Molekularformel |
C17H18Cl2Si |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
(2,2-dichloro-1-phenylcyclopropyl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C17H18Cl2Si/c1-20(2,15-11-7-4-8-12-15)16(13-17(16,18)19)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
RIQILLKAJKVJOP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)C2(CC2(Cl)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
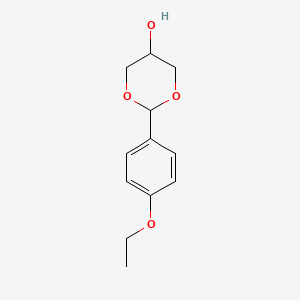
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
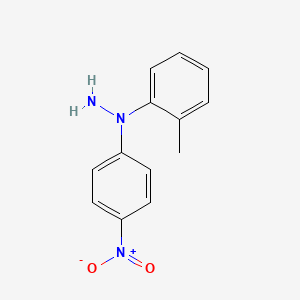
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)

